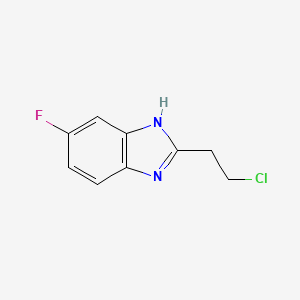

2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chloroethyl)-6-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFN2/c10-4-3-9-12-7-2-1-6(11)5-8(7)13-9/h1-2,5H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIREQQKBRLBOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650844 | |

| Record name | 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-27-2 | |

| Record name | 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: Unlocking the Potential of a Versatile Benzimidazole Building Block

An In-Depth Technical Guide to 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole (CAS 915923-27-2)

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including antiulcer, anticancer, and antimicrobial properties.[1][2] The strategic introduction of fluorine atoms and reactive side chains onto this privileged core can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. This guide focuses on this compound, a compound that, while not extensively documented in public literature, represents a highly valuable building block for drug discovery and development. Its structure combines the advantageous properties of a fluorinated benzimidazole with a reactive chloroethyl group, offering a prime starting point for the synthesis of diverse compound libraries.

This document serves as a technical guide for researchers, providing a proposed, scientifically grounded framework for the synthesis, characterization, and potential applications of this molecule. The methodologies described herein are based on established chemical principles and literature precedents for analogous structures, offering a robust starting point for laboratory investigation.

Physicochemical and Predicted Properties

| Property | Predicted Value / Information | Rationale / Source |

| Molecular Formula | C₉H₈ClFN₂ | Calculated from structure |

| Molecular Weight | 198.63 g/mol | Calculated from structure |

| Appearance | Off-white to light brown crystalline solid | Based on similar benzimidazole derivatives |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); Sparingly soluble in water | General solubility of benzimidazoles[3] |

| Melting Point | Not available. Expected to be >150 °C. | Crystalline nature of benzimidazoles suggests a relatively high melting point. |

| XLogP3 | ~2.5 - 3.0 | Estimated based on the non-fluorinated analog, 2-(2-chloroethyl)benzimidazole (XLogP3 = 2.2)[4] and the contribution of the fluorine atom. |

| Hydrogen Bond Donor Count | 1 | From the N-H group in the imidazole ring.[4] |

| Hydrogen Bond Acceptor Count | 2 | From the non-protonated nitrogen and the fluorine atom.[5] |

Proposed Synthesis Workflow

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. The most common and direct approach is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[6] The following protocol outlines a proposed synthesis for this compound.

Synthetic Rationale

The proposed synthesis involves the condensation of 4-fluoro-1,2-phenylenediamine with 3-chloropropionic acid. The reaction is typically heated in the presence of a strong acid, such as hydrochloric acid, which acts as a catalyst and helps to remove the water formed during the cyclization. The choice of 3-chloropropionic acid directly installs the required 2-chloroethyl side chain at the 2-position of the benzimidazole core.

Visualizing the Synthesis

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-fluoro-1,2-phenylenediamine

-

3-chloropropionic acid

-

4 M Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-fluoro-1,2-phenylenediamine (1.0 eq) and 3-chloropropionic acid (1.1 eq).

-

Acid Addition: Add 4 M HCl (sufficient to form a stirrable slurry, typically 5-10 mL per gram of diamine).

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality Insight: The high temperature and acidic conditions are necessary to drive the condensation and subsequent intramolecular cyclization to form the imidazole ring.

-

-

Work-up - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker of crushed ice. Carefully neutralize the mixture to pH 7-8 by the dropwise addition of a saturated NaHCO₃ solution. A precipitate should form.

-

Self-Validating Step: The formation of a precipitate upon neutralization is a strong indicator that the less water-soluble benzimidazole product has been formed.

-

-

Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with ethyl acetate.

-

Work-up - Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

Characterization and Analytical Workflow

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is recommended.

Visualizing the Characterization Workflow

Caption: Standard workflow for the characterization of the synthesized product.

Key Analytical Techniques and Expected Results

-

¹H NMR Spectroscopy:

-

Protocol: Dissolve ~5-10 mg of the pure compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Expected Signals:

-

A broad singlet corresponding to the N-H proton of the imidazole ring (typically δ 12-13 ppm in DMSO-d₆).[7]

-

Signals in the aromatic region (δ 7.0-7.8 ppm) for the three protons on the benzene ring. The fluorine atom at position 6 will cause characteristic splitting patterns.

-

Two triplets in the aliphatic region (likely δ 3.5-4.5 ppm), corresponding to the two CH₂ groups of the chloroethyl side chain.

-

-

-

¹³C NMR Spectroscopy:

-

Protocol: Use the same sample prepared for ¹H NMR.

-

Expected Signals:

-

A signal for the C2 carbon of the imidazole ring (typically δ 150-155 ppm).[8]

-

Multiple signals in the aromatic region, with the carbon attached to the fluorine (C6) showing a large one-bond C-F coupling constant.

-

Two signals in the aliphatic region for the CH₂ groups.

-

-

-

Mass Spectrometry (HRMS):

-

Protocol: Use a high-resolution mass spectrometer with an appropriate ionization technique (e.g., ESI).

-

Expected Result: The spectrum should show a molecular ion peak [M+H]⁺ corresponding to the exact mass of C₉H₉ClFN₂⁺. The characteristic isotopic pattern of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should be observed.

-

-

Infrared (IR) Spectroscopy:

-

Protocol: Analyze the sample as a KBr pellet or using an ATR accessory.

-

Expected Peaks:

-

A broad N-H stretching band around 3300-3400 cm⁻¹.[7]

-

C-H stretching bands (aromatic and aliphatic) around 2900-3100 cm⁻¹.

-

C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.

-

A C-F stretching band, typically in the 1100-1250 cm⁻¹ region.

-

A C-Cl stretching band around 600-800 cm⁻¹.

-

-

Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a reactive intermediate for creating novel therapeutic agents.

A Gateway to Diverse Derivatives

The chloroethyl group at the 2-position is a versatile electrophilic handle. It can readily undergo nucleophilic substitution reactions with a wide array of nucleophiles, such as amines, thiols, and alcohols. This allows for the rapid generation of large and diverse compound libraries for high-throughput screening.

Caption: Derivatization potential via nucleophilic substitution.

Hypothesized Biological Activities

-

Anticancer: Many benzimidazole derivatives exhibit anticancer activity by targeting key proteins such as tubulin or kinases.[1][9] The derivatization of the chloroethyl side chain could lead to compounds with enhanced binding to these targets.

-

Antimicrobial: Fluorinated benzimidazoles have shown potent activity against various bacterial and fungal strains.[10][11] New derivatives could be explored to combat drug-resistant pathogens.

-

Antiviral: The benzimidazole core is present in some antiviral drugs.[1] The fluoro and chloroethyl functionalities provide opportunities for designing novel antiviral agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 915923-27-2 is not widely available, the known hazards of related compounds provide a strong basis for safe handling procedures.

-

Hazard Assessment: Based on analogous structures like 2-chloromethyl-6-fluoro-1H-benzimidazole and 2-Chloro-1H-benzimidazole, this compound should be treated as corrosive and irritating .[12][13] It is likely to cause severe skin irritation/burns, serious eye damage, and respiratory tract irritation.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: Wear a lab coat and ensure full skin coverage.

-

-

Handling:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.

References

-

Pham, E. C., Le, T. V. T., & Truong, T. N. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(33), 21435–21463. [Link]

-

Bansal, Y., & Silakari, O. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 12(1), 1-36. [Link]

-

Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 21(11), 1433. [Link]

-

Liu, X. H., Tan, C. X., Liu, Y. X., Weng, J. Q., Xin, X. H., & Zhang, D. P. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(11), 2789–2795. [Link]

-

Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5), 21-27. [Link]

-

Pham, E. C., Le, T. V. T., & Truong, T. N. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(33), 21435–21463. [Link]

-

PubChem. (n.d.). 2-(2-Chloroethyl)benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Bansal, Y., & Silakari, O. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances. [Link]

-

El Kihel, A., et al. (2011). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 4(2), 167-170. [Link]

-

Pham, E. C., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. ResearchGate. [Link]

-

PubChem. (n.d.). 2-Chloromethylbenzimidazole. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). 1H-benzimidazole and some benzimidazole containing drugs. [Link]

-

Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1636–1646. [Link]

-

PubChem. (n.d.). Fluoroacetamide. National Center for Biotechnology Information. [Link]

-

El Kihel, A., et al. (2011). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. [Link]

-

Singh, P., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]

-

Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. [Link]

-

PubChem. (n.d.). 2-Fluoro-1H-benzimidazole. National Center for Biotechnology Information. [Link]

Sources

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. 2-(2-Chloroethyl)benzimidazole | C9H9ClN2 | CID 12216288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-1H-benzimidazole | C7H5FN2 | CID 13072095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 156144-42-2|2-(Chloromethyl)-6-fluoro-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]

- 14. fishersci.com [fishersci.com]

- 15. carlroth.com [carlroth.com]

The Multifaceted Biological Activities of Fluoro-Benzimidazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzimidazole Scaffold and the Strategic Role of Fluorine

The benzimidazole core, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of therapeutics with diverse pharmacological activities.[1][2] The introduction of fluorine atoms into the benzimidazole framework is a strategic design element that can significantly enhance its biological profile. The high electronegativity, small size, and ability to form strong carbon-fluorine bonds can modulate the compound's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved potency and a more favorable pharmacokinetic profile.[3] This technical guide provides an in-depth exploration of the biological activities of fluoro-benzimidazole derivatives, focusing on their anticancer, antimicrobial, and antiviral properties, complete with mechanistic insights and detailed experimental protocols.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Fluoro-benzimidazole derivatives have emerged as potent anticancer agents, exerting their effects through various mechanisms of action, including the inhibition of crucial signaling pathways and the disruption of cellular machinery essential for tumor growth and proliferation.[2][4][5]

Mechanism of Action: Targeting Key Oncogenic Pathways

A primary mode of anticancer action for many fluoro-benzimidazole derivatives is the inhibition of protein kinases that are critical for tumor angiogenesis and cell signaling. One of the most significant targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6][7] By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit the downstream signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors with essential nutrients.[8][9]

Another critical target is the epidermal growth factor receptor (EGFR), a tyrosine kinase that, when overexpressed or mutated, can drive tumor cell proliferation, survival, and metastasis. Fluoro-benzimidazole derivatives have been shown to competitively inhibit the ATP-binding site of EGFR, thereby blocking its activation and downstream signaling.[10]

Furthermore, many of these derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization.[11][12] This interference with the cytoskeleton arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis.[11] The induction of apoptosis, or programmed cell death, is a hallmark of effective anticancer agents, and fluoro-benzimidazole derivatives have been shown to activate both intrinsic and extrinsic apoptotic pathways, often involving the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP).[4][10]

Signaling Pathway of VEGFR-2 Inhibition by Fluoro-Benzimidazole Derivatives

Caption: Inhibition of the VEGFR-2 signaling cascade by fluoro-benzimidazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of fluoro-benzimidazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Fluoro-aryl benzimidazole | A549 (Lung), MCF-7 (Breast) | 5.4, 4.2 | [4] |

| Benzimidazole-triazole hybrid | A549, NCI-H460, MCF-7, MDA-MB-231 | 0.63, 0.99, 1.3, 0.94 | [4] |

| 2-Aryl benzimidazole | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | [11] |

| Benzimidazole-oxadiazole | MDA-MB-231, SKOV3, A549 | 9.2 - 166.1 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[5]

Materials:

-

Fluoro-benzimidazole derivative stock solution (in DMSO)

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the fluoro-benzimidazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Experimental Workflow: In Vitro Cytotoxicity Assessment

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]

- 3. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]

- 8. researchgate.net [researchgate.net]

- 9. VEGF - VEGF R2 Signaling Pathways: R&D Systems [rndsystems.com]

- 10. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Benzimidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The "Privileged" Nature of the Benzimidazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of clinically successful drugs, earning them the designation of "privileged scaffolds." The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, stands as a paramount example of such a structure.[1][2][3] Its remarkable versatility stems from its structural similarity to naturally occurring purines, which allows it to interact with a wide array of biological targets with high affinity.[1][2][4] This inherent biological promiscuity is not a liability but rather a significant asset, providing a robust starting point for the development of potent and selective therapeutic agents across a vast spectrum of diseases.[5][6][7]

The biological significance of the benzimidazole moiety was first hinted at by nature itself, with the discovery of 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole as a fundamental component of vitamin B12's structure.[1][4] This natural precedent spurred decades of research, cementing the benzimidazole core as a cornerstone in the design of novel therapeutics. Its physicochemical properties, including a high capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable it to effectively bind to the active sites of enzymes and receptors, modulating their function.[3][7] This guide provides a comprehensive technical overview of the benzimidazole scaffold, from its fundamental chemical properties and synthesis to its diverse mechanisms of action and established therapeutic applications, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical and Structural Properties

The benzimidazole ring is an amphoteric molecule, meaning it can act as both a weak acid and a weak base.[2] The NH proton of the imidazole ring can be deprotonated by a strong base (pKa ≈ 12.8), while the lone pair of electrons on the sp2-hybridized nitrogen atom can be protonated by an acid (pKa of the conjugate acid ≈ 5.6).[8] This dual nature is crucial for its biological activity, as it allows for tailored interactions with physiological environments and biological targets. The ring system is also highly stable, resistant to cleavage by concentrated acids and bases, and only succumbs to oxidation under harsh conditions.

Caption: Core properties and structure of the benzimidazole scaffold.

The planarity of the bicyclic system facilitates π-π stacking interactions with aromatic residues in protein binding pockets. The imidazole component provides both a hydrogen bond donor (N-H) and acceptor (N=), enabling a diverse range of interactions critical for high-affinity binding.[4][7]

Strategic Synthesis of the Benzimidazole Core

The construction of the benzimidazole scaffold is a well-established area of organic synthesis, with several reliable methods at the disposal of medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule, as this is intrinsically linked to its biological activity.

The most classical and widely employed method is the Phillips condensation , which involves the reaction of an o-phenylenediamine with a carboxylic acid (or its derivatives, such as esters, anhydrides, or nitriles) under acidic conditions and often at elevated temperatures.[1] A variation of this, which is often more practical for library synthesis due to milder conditions, involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization step.[1][9]

// Nodes "Start" [label="o-Phenylenediamine\n+ Aldehyde (R-CHO)", shape=ellipse, fillcolor="#FBBC05"]; "Condensation" [label="Condensation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate" [label="Dihydrobenzimidazole\nIntermediate"]; "Oxidation" [label="Oxidation\n(e.g., air, Oxone, I₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product" [label="2-Substituted\nBenzimidazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "Start" -> "Condensation" [label="Solvent, mild acid"]; "Condensation" -> "Intermediate"; "Intermediate" -> "Oxidation"; "Oxidation" -> "Product"; }

Caption: General workflow for the synthesis of 2-substituted benzimidazoles.

Modern synthetic approaches often employ microwave irradiation or catalysts like lanthanide triflates to improve reaction times, yields, and overall efficiency, aligning with the principles of green chemistry.[10][11]

Exemplary Protocol: Synthesis of 2-Phenyl-1H-benzimidazole

This protocol describes a robust, two-step, one-pot synthesis of a simple 2-substituted benzimidazole, a common starting point for further derivatization.

Materials:

-

o-Phenylenediamine (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Oxone® (potassium peroxymonosulfate) (1.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and benzaldehyde (1.0 eq) in DMF. Stir the mixture at room temperature until all solids are dissolved.

-

Condensation & Oxidation: To the stirring solution, add Oxone® (1.0 eq) portion-wise over 10 minutes. The reaction is mildly exothermic. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).

-

Precipitation and Isolation: Upon completion, pour the reaction mixture into a beaker containing cold deionized water. A precipitate will form.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of deionized water to remove DMF and inorganic salts.

-

Drying: Dry the isolated solid under vacuum to yield 2-phenyl-1H-benzimidazole as a white to off-white powder. Purity can be assessed by melting point and NMR spectroscopy.

Causality of Choices:

-

DMF as Solvent: Its high polarity effectively dissolves the reactants, while its high boiling point allows for a broad temperature range if heating is required, though this specific reaction proceeds at room temperature.

-

Oxone® as Oxidant: It is an inexpensive, safe, and environmentally benign oxidizing agent that efficiently converts the dihydrobenzimidazole intermediate to the aromatic benzimidazole core under mild conditions.[9] The aqueous workup is straightforward for removing the resulting sulfate salts.

Therapeutic Applications and Mechanisms of Action

The benzimidazole scaffold is the foundation for a wide range of FDA-approved drugs, demonstrating its therapeutic breadth.[5][7] The specific biological activity is determined by the nature and position of substituents on the bicyclic core.

| Therapeutic Class | Key Drug Examples | Primary Mechanism of Action |

| Anthelmintics | Albendazole, Mebendazole, Fenbendazole | Binds to parasite β-tubulin, inhibiting microtubule polymerization and disrupting cellular functions.[1][8] |

| Proton Pump Inhibitors | Omeprazole, Lansoprazole, Pantoprazole | Covalently binds to the H+/K+ ATPase (proton pump) in gastric parietal cells, inhibiting acid secretion.[8] |

| Antihistamines | Bilastine, Mizolastine | Inverse agonist of the histamine H1 receptor.[8] |

| Anticancer Agents | Abemaciclib, Bendamustine | Varies: CDK4/6 inhibition (Abemaciclib), DNA alkylating agent (Bendamustine).[8][] |

| Anticoagulants | Dabigatran | Direct thrombin inhibitor.[8] |

| Antipsychotics | Pimozide, Droperidol | Dopamine D2 receptor antagonist.[8] |

Deep Dive: The Anticancer Mechanism of Tubulin Inhibition

A significant area of cancer research focuses on benzimidazole derivatives as microtubule-destabilizing agents, a mechanism shared with their anthelmintic counterparts but repurposed for oncology.[13][14] Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure, transport, and, most importantly, forming the mitotic spindle during cell division.[8]

Anticancer benzimidazoles, such as albendazole and mebendazole, bind to the colchicine-binding site on β-tubulin.[1][13] This binding event prevents the polymerization of tubulin dimers into microtubules. The consequence is a cascade of cytotoxic effects:

-

Mitotic Arrest: Without a functional mitotic spindle, cancer cells cannot properly segregate their chromosomes, leading to an arrest in the G2/M phase of the cell cycle.[15]

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[13][16]

-

Disruption of Angiogenesis: Microtubule integrity is also vital for endothelial cell proliferation and migration, key processes in the formation of new blood vessels (angiogenesis) that supply tumors.[13]

// Edges "Drug" -> "Tubulin" [label="Binds to\nColchicine Site"]; "Tubulin" -> "Polymerization" [style=dashed, label="Required for"]; "Polymerization" -> "Microtubule"; "Microtubule" -> "Spindle"; "Drug" -> "Polymerization" [label="INHIBITS", color="#EA4335", fontcolor="#EA4335", style=bold]; "Spindle" -> "Arrest" [label="Disruption\nleads to", style=dashed]; "Arrest" -> "Apoptosis" [label="Triggers"]; }

Caption: Mechanism of tubulin polymerization inhibition by anticancer benzimidazoles.

The selective toxicity of these agents is attributed to differences in the binding affinity between mammalian and target (parasitic or neoplastic) tubulin isoforms, providing a therapeutic window.[1]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the benzimidazole scaffold is a cornerstone of optimizing its therapeutic potential. SAR studies have revealed key positions on the ring that govern potency, selectivity, and pharmacokinetic properties.[17][18][19]

-

N1-Position: Substitution at this position often modulates physicochemical properties like solubility and membrane permeability. Incorporating various heterocyclic rings at N1 has been shown to enhance anti-inflammatory activity.[17]

-

C2-Position: This is the most frequently substituted position and a critical determinant of the mechanism of action. Large aromatic or heteroaromatic groups at C2 are common in anticancer and antiviral agents, as they can engage in key interactions within enzyme active sites.[18] For anthelmintics like albendazole, the methyl carbamate group at C2 is essential for binding to β-tubulin.

-

C5/C6-Positions: The benzene portion of the scaffold can be modified to fine-tune electronic properties and provide additional binding interactions. For example, the 5,6-dimethyl substitution is found in the natural ligand of vitamin B12.[13] In many synthetic derivatives, electron-withdrawing or -donating groups at these positions can significantly impact activity.[17]

Bioisosteric Replacement: A powerful strategy in lead optimization is bioisosteric replacement, where a functional group is replaced with another that has similar steric and electronic properties.[20][21] For instance, the amide linkage in a lead compound could be replaced by a benzimidazole ring to improve metabolic stability or cell permeability while retaining the crucial hydrogen bond donor/acceptor pattern.[22]

Experimental Workflow: In Vitro Evaluation of a Novel Benzimidazole Anticancer Agent

This section outlines a standard workflow for the initial biological characterization of a newly synthesized benzimidazole derivative designed as a tubulin inhibitor.

Protocol: Cell Viability Assessment using the MTT Assay

Objective: To determine the cytotoxic effect of a test benzimidazole compound on a cancer cell line (e.g., HeLa - cervical cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) to assess potency and selectivity.

Materials:

-

HeLa and HEK293 cells

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Test benzimidazole compound, dissolved in DMSO to create a 10 mM stock

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette, incubator (37°C, 5% CO₂), plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed HeLa and HEK293 cells into separate 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test benzimidazole stock solution in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., Mebendazole). Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for both cell lines.

Interpretation of Results: A potent anticancer compound will exhibit a low IC₅₀ value for the HeLa cells. A favorable selectivity profile is indicated by a significantly higher IC₅₀ value for the non-cancerous HEK293 cells, suggesting the compound is more toxic to cancer cells than to normal cells.

Conclusion and Future Perspectives

The benzimidazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its journey from a component of a vitamin to the core of blockbuster drugs for ulcers, parasitic infections, and cancer highlights its enduring relevance.[1][5] The chemical tractability of the benzimidazole core allows for extensive synthetic modification, enabling the fine-tuning of its pharmacological profile to meet diverse therapeutic needs.[23] Current and future research continues to leverage this versatile scaffold. The rise of artificial intelligence and machine learning in drug discovery is accelerating the identification of novel benzimidazole derivatives with optimized properties.[13] Furthermore, investigations into their role as immune checkpoint modulators and their ability to target cancer stem cells are opening new frontiers in oncology.[13] As our understanding of complex diseases evolves, the benzimidazole scaffold is poised to remain a vital and highly productive platform for the development of the next generation of innovative medicines.

References

-

Wikipedia. Benzimidazole. [Link]

-

Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry, 21(11), 1367-1379. [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Source not available]

-

Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]

-

Tidke, D., et al. (2024). Current Achievements of Benzimidazole: A Review. International Journal of Research in Pharmaceutical Sciences. [Link]

-

Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. [Link]

-

Mahurkar, N. D., et al. (2023). Benzimidazole: A Versatile Scaffold for Drug Discovery and Beyond - A Comprehensive Review of Synthetic Approaches and Recent Advancements in Medicinal Chemistry. ResearchGate. [Link]

-

Khokra, S. L. (2011). Benzimidazole An Important Scaffold In Drug Discovery. ResearchGate. [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central. [Link]

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]

-

Benzimidazole synthesis. Organic Chemistry Portal. [Link]

-

Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ResearchGate. [Link]

-

Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. PubMed. [Link]

-

The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs. PMC. [Link]

-

Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. ResearchGate. [Link]

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. [Link]

-

Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ScienceRise: Pharmaceutical Science. [Link]

-

Antitumorigenicity of benzimidazole anthelmintics in clinical aspects. ResearchGate. [Link]

-

A Comprehensive Review on the Benzimidazole Scaffold as a Potential Nucleus for Anticancer Activity. Bentham Science Publishers. [Link]

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Source not available]

-

Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews. [Link]

-

Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. PubMed. [Link]

-

Unmasking the Efficacy and Safety of Benzimidazole Anthelmintics. Fenbendazole Help. [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]

-

Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. PubMed. [Link]

-

Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. NIH. [Link]

-

In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. ACS Omega. [Link]

- A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. [Source not available]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. ResearchGate. [Link]

-

Synthesis of Benzimidazole Derivatives Microwave Synthesis Approach.pptx. Slideshare. [Link]

-

Biologically Active Benzofused Bioisosters (Benzimidazole, Benzoxazole and Benzothiazole). ResearchGate. [Link]

-

Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzimidazole - Wikipedia [en.wikipedia.org]

- 9. Benzimidazole synthesis [organic-chemistry.org]

- 10. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]

- 11. Synthesis of Benzimidazole Derivatives Microwave Synthesis Approach.pptx [slideshare.net]

- 13. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 14. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rroij.com [rroij.com]

- 19. Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 22. drughunter.com [drughunter.com]

- 23. ijpsjournal.com [ijpsjournal.com]

A Technical Guide to Identifying and Validating Therapeutic Targets for 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] This guide focuses on a specific, yet underexplored derivative, 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole . We dissect its structural components to postulate a range of high-potential therapeutic targets. The presence of the reactive 2-chloroethyl group, a known alkylating moiety, combined with the metabolic stability often conferred by fluorine substitution, suggests a unique pharmacological profile.[5][6][7] This document provides a strategic framework and detailed experimental workflows for the systematic identification, validation, and characterization of its molecular targets, with a primary focus on oncology. We explore potential interactions with tubulin, protein kinases, DNA-associated enzymes, and metabolic enzymes, offering field-proven protocols and data interpretation strategies to guide preclinical research and development.

Introduction to the Benzimidazole Scaffold and the Subject Compound

The benzimidazole ring system, an isostere of naturally occurring purines, is a privileged scaffold in drug discovery.[] Its ability to interact with a multitude of biological targets has led to the development of blockbuster drugs such as the proton-pump inhibitor omeprazole and the anthelmintic agent albendazole.[2] In oncology, benzimidazole derivatives have been successfully developed as kinase inhibitors, PARP inhibitors, and microtubule-disrupting agents.[4][9][10][11]

This compound presents a compelling case for investigation. Its structure combines three key features:

-

The Benzimidazole Core: A proven pharmacophore that provides a rigid scaffold for interaction with various enzymatic pockets.[12][13]

-

6-Fluoro Substitution: The incorporation of a fluorine atom can significantly enhance metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions.[5][7]

-

2-(2-Chloroethyl) Group: This is a reactive functional group. Chloroethylating agents are known to act as alkylating agents, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in proteins or with DNA bases. This potential for covalent inhibition can lead to high potency and prolonged duration of action.[14]

This guide provides a comprehensive roadmap for elucidating the mechanism of action of this compound by identifying and validating its primary molecular targets.

Rationale for Postulated Target Classes

The unique combination of a proven heterocyclic scaffold and a reactive alkylating side chain allows us to hypothesize several distinct, high-probability target classes. The strategy is to leverage the known pharmacology of related benzimidazoles while considering the unique reactivity of the chloroethyl group.

Caption: Logical framework linking the compound's structural features to hypothesized target classes.

Primary Potential Therapeutic Targets

Based on extensive literature on benzimidazole derivatives, we prioritize four major classes of therapeutic targets.[4][9]

Target Class 1: Tubulin and Microtubule Dynamics

Many benzimidazoles, including fenbendazole and nocodazole, are potent inhibitors of tubulin polymerization.[11][15][16][17] They bind to the colchicine-binding site on β-tubulin, disrupting microtubule formation, which leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[11][15]

Causality: The planar benzimidazole ring can fit into the hydrophobic colchicine pocket, while substituents at the 2- and 6-positions can form additional interactions, dictating potency and specificity.

Target Class 2: Protein Kinases

The benzimidazole scaffold is frequently found in ATP-competitive kinase inhibitors.[12][13] These enzymes are critical regulators of cell signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR and MAPK pathways.[9] Specific kinases that are known to be targeted by benzimidazole derivatives include:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Key for angiogenesis.

-

EGFR (Epidermal Growth Factor Receptor): Often mutated or overexpressed in solid tumors.[18][19]

-

CDKs (Cyclin-Dependent Kinases): Regulators of the cell cycle.[9]

Causality: The benzimidazole core can mimic the adenine moiety of ATP, forming hydrogen bonds with the kinase hinge region. The chloroethyl group could potentially form a covalent bond with a nearby nucleophilic residue (like cysteine) in the active site, leading to irreversible inhibition.

Caption: Postulated inhibition of the EGFR signaling pathway by the subject compound.

Target Class 3: DNA and Associated Enzymes

The presence of a chloroethyl group strongly suggests the possibility of DNA alkylation or interference with DNA-processing enzymes.[14]

-

Direct DNA Alkylation: The compound could directly bind to DNA, forming adducts that disrupt replication and transcription, similar to nitrogen mustards.

-

Topoisomerase Inhibition: Benzimidazoles can intercalate into DNA or bind to topoisomerase enzymes, preventing the re-ligation of DNA strands and causing catastrophic DNA breaks.[9]

-

PARP (Poly(ADP-ribose) polymerase) Inhibition: PARP inhibitors are effective in cancers with deficiencies in DNA repair. Several potent PARP inhibitors are based on the benzimidazole scaffold.[11][18]

Causality: The planar benzimidazole ring is suitable for DNA intercalation, while the reactive chloroethyl group can form covalent adducts with DNA bases or with enzyme residues in the active site of enzymes like topoisomerases.

Target Class 4: Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme in the synthesis of nucleotides and is a validated target for both antimicrobial and anticancer therapies. Some N-substituted benzimidazole derivatives have shown potent DHFR inhibitory activity.[2][20]

Causality: The benzimidazole structure can mimic the pteridine ring of the natural substrate, dihydrofolic acid, allowing it to bind to the DHFR active site and block its function.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is necessary to definitively identify and validate the target(s) of this compound. The following workflows provide a self-validating system, progressing from broad screening to specific mechanistic studies.

Caption: General workflow for target identification and validation, from broad screening to confirmation.

Workflow for Validating Tubulin Inhibition

Objective: To determine if the compound disrupts microtubule dynamics.

Step-by-Step Protocol:

-

In Vitro Tubulin Polymerization Assay:

-

Principle: Measures the change in light absorbance or fluorescence as purified tubulin monomers polymerize into microtubules. An inhibitor will prevent this change.

-

Procedure:

-

Reconstitute lyophilized bovine or porcine brain tubulin (>99% pure) in G-PEM buffer.

-

Pipette the tubulin solution into a 96-well plate.

-

Add varying concentrations of the test compound (e.g., 0.1 µM to 100 µM), a positive control (Nocodazole), and a vehicle control (DMSO).

-

Incubate the plate at 37°C in a spectrophotometer or fluorometer capable of kinetic reads.

-

Monitor the increase in absorbance at 340 nm or fluorescence of a reporter dye over 60 minutes.

-

-

Data Analysis: Plot absorbance vs. time. Calculate the IC50 value, which is the concentration of the compound that inhibits polymerization by 50%.

-

-

Cellular Immunofluorescence Microscopy:

-

Principle: Visually assess the state of the microtubule network within treated cells.

-

Procedure:

-

Culture cancer cells (e.g., HeLa, A549) on glass coverslips.

-

Treat cells with the compound at its approximate IC50 concentration, a positive control, and a vehicle control for 18-24 hours.

-

Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.

-

Incubate with a primary antibody against α-tubulin.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Mount coverslips onto slides with a DAPI-containing mounting medium to stain nuclei.

-

Image using a confocal or fluorescence microscope.

-

-

Data Analysis: Compare the microtubule structure in treated cells to controls. Look for depolymerization (loss of filamentous structure) and cell morphology changes indicative of mitotic arrest.

-

-

Cell Cycle Analysis via Flow Cytometry:

-

Principle: Microtubule-disrupting agents cause cells to arrest in the G2/M phase of the cell cycle.

-

Procedure:

-

Treat a population of asynchronously growing cells with the compound for 24 hours.

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Wash out the ethanol and resuspend cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

-

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the G2/M population indicates mitotic arrest.

-

Workflow for Validating Kinase Inhibition

Objective: To determine if the compound inhibits a specific protein kinase and its downstream signaling pathway.

Step-by-Step Protocol:

-

In Vitro Kinase Activity Assay (e.g., ADP-Glo™ Assay):

-

Principle: Measures the amount of ADP produced by a kinase reaction. Inhibition results in a lower ADP signal.

-

Procedure:

-

In a 96-well plate, combine the purified kinase (e.g., recombinant EGFR), its specific substrate peptide, and ATP.

-

Add the test compound across a range of concentrations.

-

Incubate at room temperature to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate the IC50 value from the dose-response curve.

-

-

Western Blot for Pathway Modulation:

-

Principle: Measures the phosphorylation status of downstream substrates to confirm target inhibition in a cellular context.

-

Procedure:

-

Culture cells known to rely on the target kinase pathway (e.g., A549 for EGFR).

-

Serum-starve the cells, then treat with the compound for 1-2 hours.

-

Stimulate the pathway with the appropriate growth factor (e.g., EGF).

-

Lyse the cells and quantify total protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE, transfer to a PVDF membrane.

-

Probe with primary antibodies against the phosphorylated form of the target and its downstream effectors (e.g., p-EGFR, p-AKT) and total protein controls (e.g., EGFR, AKT, β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

-

-

Data Analysis: Quantify band intensities. A potent inhibitor will reduce the ratio of phosphorylated protein to total protein in a dose-dependent manner.

-

-

Cellular Thermal Shift Assay (CETSA):

-

Principle: Ligand binding stabilizes a target protein against thermal denaturation. This confirms direct physical engagement between the compound and the target protein in intact cells.

-

Procedure:

-

Treat intact cells with the compound or vehicle.

-

Heat aliquots of the cell suspension across a range of temperatures (e.g., 40°C to 70°C).

-

Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature by Western blot.

-

-

Data Analysis: Plot the percentage of soluble protein vs. temperature. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and thus, direct binding.

-

Data Presentation and Interpretation

Quantitative data from dose-response experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Antiproliferative and Target Inhibition Data

| Parameter | Cell Line / Target | IC50 (µM) |

| Antiproliferative Activity | A549 (Lung Cancer) | 1.5 ± 0.3 |

| HCT116 (Colon Cancer) | 2.1 ± 0.5 | |

| MCF-7 (Breast Cancer) | 5.8 ± 1.1 | |

| Tubulin Polymerization | Purified Tubulin | 0.9 ± 0.2 |

| Kinase Inhibition | Purified EGFR | > 50 |

| Purified VEGFR2 | 2.5 ± 0.6 | |

| DHFR Inhibition | Purified hDHFR | > 50 |

Interpretation: The hypothetical data above would suggest that the compound's primary mechanism of action is likely tubulin polymerization inhibition, with a secondary contribution from VEGFR2 inhibition. The antiproliferative IC50 values are consistent with the biochemical target data. The lack of activity against EGFR and DHFR suggests specificity.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to identify and validate the therapeutic targets of this compound. By leveraging knowledge of the benzimidazole scaffold and considering the unique reactivity of its substituents, researchers can efficiently narrow the field of potential targets. The experimental workflows described provide a robust framework for moving from initial hypothesis to confirmed mechanism of action.

Future work should focus on:

-

Affinity-based proteomics to identify targets in an unbiased manner.

-

Structural biology (X-ray crystallography or Cryo-EM) to determine the precise binding mode of the compound to its validated target(s).

-

In vivo studies in relevant animal models to confirm efficacy and establish a pharmacokinetic/pharmacodynamic relationship.

-

Lead optimization to improve potency, selectivity, and drug-like properties.

By following this structured approach, the therapeutic potential of this promising compound can be fully explored and potentially translated into a novel clinical candidate.

References

- Vertex AI Search. (n.d.). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative.

- ResearchGate. (n.d.). Benzimidazole derivatives as VEGFR kinase inhibitors (1–14).

- ResearchGate. (n.d.). Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties.

- MDPI. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.

- RSC Publishing. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents.

- IJRPC. (2011). BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW.

- ResearchGate. (n.d.). Benzimidazole Derivatives as Kinase Inhibitors.

- PubMed Central. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories.

- NIH. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents.

- RSC Publishing. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories.

- Anticancer Research. (n.d.). Oral Fenbendazole for Cancer Therapy in Humans and Animals.

- PubMed Central. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives.

- RSC Publishing. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article.

- PubMed. (2004). NNC 55-0396...a new selective inhibitor of T-type calcium channels.

- PubMed. (n.d.). 2-(2,2,2-Trifluoroethyl)-5,6-dichlorobenzimidazole derivatives as potent androgen receptor antagonists.

- PubMed Central. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine.

- PubMed. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies.

- PubMed. (2020). Importance of Fluorine in Benzazole Compounds.

- Frontiers. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors.

- Bentham Science Publishers. (2014). Benzimidazole Derivatives as Kinase Inhibitors.

- PubMed. (n.d.). Cytotoxicity of fluoroethylating agents is potentiated by O6-benzylguanine.

- ACG Publications. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.

- ResearchGate. (2025). Importance of Fluorine in Benzazole Compounds.

- ResearchGate. (n.d.). Benzimidazole-derived tubulin polymerization inhibitors.

- BOC Sciences. (n.d.). Pharmacological Activities of Benzimidazole Derivatives.

- PubMed. (2025). Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review.

Sources

- 1. maaz.ihmc.us [maaz.ihmc.us]

- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 5. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. researchgate.net [researchgate.net]

- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Cytotoxicity of fluoroethylating agents is potentiated by O6-benzylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 16. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]

- 20. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Ascendant Role of 6-Fluoro-1H-Benzimidazoles in Modern Drug Discovery: A Technical Guide

Abstract

The benzimidazole scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] The strategic incorporation of a fluorine atom at the 6-position of the benzimidazole ring has emerged as a powerful strategy to modulate and enhance the pharmacological properties of these compounds. This technical guide provides an in-depth review of 6-fluoro-1H-benzimidazole compounds, navigating through their synthesis, diverse biological activities, and burgeoning applications in contemporary drug discovery. We will explore the causal relationships behind synthetic strategies and delve into the structure-activity relationships that govern their therapeutic potential, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Fluorine in Benzimidazole Scaffolds

The benzimidazole nucleus, an isostere of naturally occurring purines, readily interacts with a myriad of biological targets, underpinning its broad spectrum of pharmacological activities.[1][3][4] These activities span from antimicrobial and antiviral to anticancer, anti-inflammatory, and beyond.[2][5][6] The introduction of a fluorine atom, particularly at the 6-position, is not a trivial substitution. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—profoundly influence the physicochemical and pharmacokinetic profiles of the parent molecule.[7] This strategic fluorination can enhance metabolic stability, improve membrane permeability, and modulate pKa, ultimately leading to improved efficacy and a more favorable drug-like profile.[8]

Synthetic Methodologies: Crafting the 6-Fluoro-1H-Benzimidazole Core

The construction of the 6-fluoro-1H-benzimidazole scaffold is primarily achieved through the condensation of 4-fluoro-1,2-phenylenediamine with various electrophilic partners. The choice of the second reactant dictates the substitution at the 2-position of the benzimidazole ring, a key determinant of the compound's biological activity.

Phillips Condensation and its Variants

A prevalent and versatile method for synthesizing 2-substituted-6-fluoro-1H-benzimidazoles is the Phillips condensation, which involves the reaction of 4-fluoro-1,2-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, orthoester, or nitrile) under acidic conditions.[9] The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and dehydration.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Aryl-6-fluoro-1H-benzimidazoles

This protocol describes a microwave-assisted synthesis, which often leads to higher yields and shorter reaction times compared to conventional heating.[10]

-

Reactant Preparation: In a microwave synthesis vial, combine 4-fluoro-1,2-phenylenediamine (1 mmol), a substituted aromatic aldehyde (1 mmol), and sodium metabisulfite (1.2 mmol) in dimethylformamide (DMF, 5 mL).

-

Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 120-150°C) for a specified duration (e.g., 10-30 minutes).[11] The optimal conditions may vary depending on the specific reactants.

-

Work-up and Purification: After cooling, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-aryl-6-fluoro-1H-benzimidazole.[11]

Caption: General workflow for the synthesis of 2-substituted-6-fluoro-1H-benzimidazoles.

Synthesis from Nitroaromatic Precursors

An alternative strategy involves the reductive cyclization of a 2-nitroaniline derivative. This one-pot procedure is efficient and tolerates a wide range of functional groups.[10]

Experimental Protocol: One-Pot Reductive Cyclization

-

Reaction Setup: To a solution of 1-fluoro-2-nitro-3-aminobenzene (1 mmol) and an appropriate aldehyde (1.1 mmol) in a suitable solvent like ethanol, add a reducing agent such as iron powder (3 mmol) and an acid catalyst like ammonium chloride (1.5 mmol).

-

Reaction Execution: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, filter the hot reaction mixture to remove the iron catalyst. Concentrate the filtrate under reduced pressure, and purify the residue by column chromatography to obtain the pure 6-fluoro-1H-benzimidazole derivative.

Caption: Reductive cyclization pathway for 6-fluoro-1H-benzimidazole synthesis.

A Spectrum of Biological Activities: Therapeutic Potential of 6-Fluoro-1H-Benzimidazole Compounds

The incorporation of a 6-fluoro substituent has led to the discovery of potent and selective agents across various therapeutic areas. The following sections highlight some of the most significant biological activities of these compounds.

Antimicrobial Activity

Fluorinated benzimidazoles have demonstrated significant activity against a broad range of pathogenic microorganisms, including bacteria and fungi.[5] The fluorine atom can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.

One study reported a series of novel 2-substituted fluorinated benzimidazoles, where some compounds exhibited notable antimicrobial activity.[5] For instance, a compound bearing a trifluoromethyl substituent showed the highest antifungal activity against Candida albicans.[5] Another study synthesized nineteen new fluoro-benzimidazole derivatives and found that compound 18 (4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide) displayed high inhibitory activity against gastrointestinal pathogens like Escherichia coli and Salmonella typhimurium, with MIC90 values ranging from 0.49–0.98 µg/mL.[11]

Table 1: Antimicrobial Activity of Selected 6-Fluoro-1H-Benzimidazole Derivatives

| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |

| 18 | Escherichia coli O157:H7 | 0.49-0.98 | [11] |

| 18 | Salmonella typhimurium ATCC 13311 | 0.49-0.98 | [11] |

| Compound with trifluoromethyl substituent | Candida albicans | Potent | [5] |

| 2-(m-fluorophenyl)-benzimidazole derivative 14 | Bacillus subtilis | 7.81 | [12] |

| 2-(m-fluorophenyl)-benzimidazole derivative 18 | Gram-negative bacteria | 31.25 | [12] |

Anticancer Activity

The benzimidazole scaffold is a well-established pharmacophore in cancer chemotherapy. The 6-fluoro substitution has been explored to develop novel anticancer agents with improved efficacy and selectivity. Some N-substituted 6-fluoro-1H-benzimidazole derivatives have shown potent antibacterial and anticancer activities.[9] For example, certain compounds exhibited strong anticancer activity against various cell lines with IC50 values comparable to the standard drug paclitaxel.[13] Molecular docking studies have suggested that these compounds may exert their effects by targeting key proteins involved in cancer progression, such as dihydrofolate reductase and vascular endothelial growth factor (VEGF) receptor.[13]

Anti-inflammatory and Analgesic Activity

Benzimidazole derivatives are known to possess anti-inflammatory and analgesic properties, often attributed to their ability to inhibit enzymes like cyclooxygenases (COXs).[5] The introduction of fluorine can modulate the inhibitory potential of these compounds. While specific studies focusing solely on 6-fluoro derivatives are less common, the broader class of fluorinated benzimidazoles has shown promise in this area.

Antiviral and Other Activities

The structural similarity of benzimidazoles to purine nucleosides makes them attractive candidates for the development of antiviral agents.[1] They can interfere with viral replication by inhibiting key viral enzymes. Additionally, 6-fluoro-1H-benzimidazole derivatives have been investigated for a range of other therapeutic applications, including as antiprotozoal, anthelmintic, and antimalarial agents.[6][14]

Caption: Diverse biological activities of 6-fluoro-1H-benzimidazole compounds.

Structure-Activity Relationship (SAR) Insights

The biological activity of 6-fluoro-1H-benzimidazole compounds is intricately linked to the nature and position of substituents on the benzimidazole core and the 2-position substituent.

-

Role of the 6-Fluoro Group: As previously discussed, the fluorine at the 6-position generally enhances the overall pharmacological profile of the molecule. It can improve metabolic stability and cellular uptake.[7][8]

-

Impact of the 2-Substituent: The substituent at the 2-position plays a crucial role in determining the specific biological activity.

-

Aromatic and Heteroaromatic Rings: The presence of substituted phenyl or heterocyclic rings at the 2-position is a common feature in many biologically active benzimidazoles. The electronic nature and steric bulk of these substituents can significantly influence target binding. For instance, electron-withdrawing groups on the 2-phenyl ring have been shown to enhance antimicrobial activity.

-

Alkyl and Functionalized Chains: The introduction of flexible alkyl chains or functional groups like hydrazones can lead to compounds with potent and specific activities, as seen in the case of the highly active antimicrobial agent 18 .[11]

-

Future Perspectives and Conclusion

The 6-fluoro-1H-benzimidazole scaffold continues to be a highly promising platform for the development of novel therapeutic agents. The versatility of its synthesis and the wide array of biological activities associated with its derivatives ensure its continued relevance in medicinal chemistry. Future research in this area will likely focus on:

-

Rational Drug Design: Employing computational tools and a deeper understanding of SAR to design more potent and selective inhibitors for specific biological targets.

-

Hybrid Molecules: Combining the 6-fluoro-1H-benzimidazole core with other pharmacophores to create hybrid molecules with dual or synergistic therapeutic effects.

-

Exploration of New Therapeutic Areas: Investigating the potential of these compounds in less explored therapeutic areas, such as neurodegenerative diseases and metabolic disorders.

References

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central. Retrieved from [Link]

-

Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. National Institutes of Health. Retrieved from [Link]

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Publishing. Retrieved from [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. Retrieved from [Link]

-

1H-benzimidazole and some benzimidazole containing drugs. ResearchGate. Retrieved from [Link]

-

Importance of Fluorine in Benzazole Compounds. PubMed Central. Retrieved from [Link]

-

Biological activities of benzimidazole derivatives: A review. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-